Amiflamine

描述

属性

IUPAC Name |

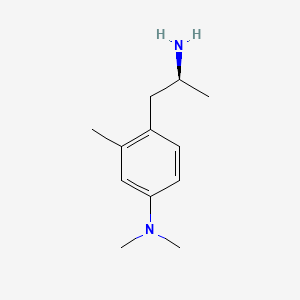

4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-9-7-12(14(3)4)6-5-11(9)8-10(2)13/h5-7,10H,8,13H2,1-4H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQMYSHATTXRTC-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)C)CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)N(C)C)C[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228222 | |

| Record name | Amiflamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77518-07-1 | |

| Record name | Amiflamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77518-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amiflamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077518071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amiflamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMIFLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE25WV9C8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amiflamine's Mechanism of Action on Monoamine Oxidase-A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of amiflamine, a selective and reversible inhibitor of monoamine oxidase-A (MAO-A). This compound, and its active N-demethylated metabolite FLA 788(+), exhibit competitive inhibition of MAO-A, with a pronounced selectivity for the enzyme within serotonergic neurons. This selectivity is attributed to its uptake via the serotonin transporter. This document synthesizes key kinetic data, details common experimental protocols for assessing MAO-A inhibition, and provides visual representations of the signaling pathways and experimental workflows.

Introduction

Monoamine oxidase-A (MAO-A) is a critical enzyme in the catabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1] Inhibition of MAO-A increases the synaptic availability of these neurotransmitters, a mechanism that has been successfully targeted for the treatment of depression and other neurological disorders. This compound, specifically its (+)-enantiomer, is a potent, reversible, and selective inhibitor of MAO-A.[2][3] Understanding the precise mechanism of its interaction with MAO-A is crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.

Core Mechanism of Action

This compound functions as a competitive inhibitor of MAO-A.[2] This means that this compound binds to the active site of the MAO-A enzyme, the same site where endogenous monoamine substrates bind. By occupying the active site, this compound prevents the breakdown of neurotransmitters like serotonin. This inhibition is reversible, meaning that this compound can dissociate from the enzyme, allowing MAO-A to regain its function.[2] The MAO activity returns to normal within 24 hours after the final dose of this compound.[4]

A key feature of this compound's action is its selectivity for MAO-A within serotonergic neurons.[1][5] This is a consequence of its preferential uptake into these neurons via the serotonin transporter (SERT).[1] At lower doses, this compound is effectively concentrated in serotonergic neurons, leading to a localized inhibition of MAO-A and a subsequent increase in serotonin levels.[6]

This compound is metabolized in the body to its N-demethylated form, FLA 788(+), which is also a potent and selective competitive inhibitor of MAO-A.[2][7] In fact, FLA 788(+) is even more potent than the parent compound in vitro.[2] Following oral administration of this compound, the plasma concentration of FLA 788(+) can exceed that of this compound, suggesting that this metabolite significantly contributes to the overall MAO-A inhibitory effect in vivo.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its related compounds on MAO-A and other amine oxidases.

Table 1: In Vitro Inhibition of Monoamine Oxidase-A (MAO-A)

| Compound | Enzyme Source | Substrate | Inhibition Type | Ki (μM) |

| This compound (FLA 336(+)) | Rat Testis | Not Specified | Competitive | 7 |

| FLA 788(+) | Rat Testis | Not Specified | Competitive | 0.26 |

Data sourced from Morikawa et al., 1986.[7]

Table 2: In Vivo Efficacy of this compound (FLA 336(+))

| Parameter | Tissue/Neuron Type | Value (μmol/kg, p.o.) |

| ED50 (Acute) | Hypothalamus & Duodenum (MAO-A) | ~7 |

| ED50 (Repeated) | Hypothalamus & Duodenum (MAO-A) | ~7 |

| ED50 of protection (Acute) | Serotonergic Neurons | 1.3 |

| ED50 of protection (Repeated) | Serotonergic Neurons | 0.75 |

Data sourced from Fowler et al., 1984.[4]

Table 3: Stereoselective and Off-Target Inhibition

| Compound | Enzyme | Inhibition Type | Ki (μM) |

| This compound (FLA 336(+)) | Semicarbazide-Sensitive Amine Oxidase (SSAO) | Competitive | 200 |

| FLA 336(-) | MAO-A | Not Specified | ~10x less potent than (+) enantiomer |

| FLA 336(-) | Semicarbazide-Sensitive Amine Oxidase (SSAO) | Competitive | 4.6 |

Data sourced from Fowler et al., 1984.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on MAO-A.

In Vitro MAO-A Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the inhibitory potential and kinetics of a compound on MAO-A in vitro.

4.1.1. Materials and Reagents:

-

Enzyme Source: Mitochondrial fraction isolated from rat brain or human placenta, or recombinant human MAO-A.

-

Substrate: Kynuramine or serotonin (5-hydroxytryptamine).

-

Inhibitor: this compound (and its derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

Detection Reagents: For kynuramine, a spectrophotometer to measure the formation of 4-hydroxyquinoline at ~316 nm. For serotonin, a coupled enzyme assay with aldehyde dehydrogenase and NAD+, measuring NADH production, or HPLC with electrochemical detection to measure the product, 5-hydroxyindoleacetic acid (5-HIAA).

-

96-well UV-transparent plates.

4.1.2. Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the enzyme preparation, and the this compound dilutions (or vehicle control).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (e.g., kynuramine) to all wells.

-

Immediately measure the absorbance (or fluorescence) at the appropriate wavelength in a kinetic mode for a set period (e.g., 30 minutes) at 37°C.

-

Calculate the initial reaction velocities (V0) from the linear portion of the absorbance/fluorescence versus time curve.

4.1.3. Data Analysis:

-

IC50 Determination: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

-

Kinetic Analysis (for determining Ki and inhibition type): Perform the assay with varying concentrations of both the substrate and this compound. Analyze the data using Lineweaver-Burk or Dixon plots to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki). For competitive inhibition, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.

Ex Vivo MAO-A Inhibition Assay

This protocol is used to assess the inhibitory effect of this compound after in vivo administration.

4.2.1. Materials and Reagents:

-

Animals: Rats or mice.

-

Test Compound: this compound administered orally (p.o.) or via another relevant route.

-

Radiolabeled Substrate: 14C-serotonin or other suitable radiolabeled MAO-A substrate.

-

Tissue Homogenization Buffer: e.g., ice-cold sucrose solution.

-

Scintillation fluid and counter.

4.2.2. Procedure:

-

Administer this compound or vehicle to the animals at various doses.

-

At a specified time point after administration, euthanize the animals and rapidly dissect the brain region of interest (e.g., hypothalamus).

-

Prepare a crude mitochondrial fraction from the brain tissue by homogenization and differential centrifugation.

-

Resuspend the mitochondrial pellet in a suitable buffer.

-

Perform the MAO-A activity assay by incubating the mitochondrial preparation with the radiolabeled substrate at 37°C.

-

Stop the reaction (e.g., by adding acid).

-

Extract the deaminated metabolites using an organic solvent.

-

Quantify the amount of radioactive metabolite formed using a liquid scintillation counter.

4.2.3. Data Analysis:

-

Calculate the percentage of MAO-A inhibition for each dose of this compound compared to the vehicle-treated group.

-

Determine the ED50 value by plotting the percentage of inhibition against the dose of this compound.

Visualizations

The following diagrams illustrate the core mechanism of action of this compound and a typical experimental workflow for its characterization.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. (+)-4-Dimethylamino-2,alpha-dimethylphenethylamine (FLA 336(+)), a selective inhibitor of the A form of monoamine oxidase in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective inhibition of monoamine oxidase and semicarbazide-sensitive amine oxidase by 4-dimethylamino-2,alpha-dimethylphenethylamine (FLA 336) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of acute and repeated administration of this compound on monoamine oxidase inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence for a selective inhibition by FLA 336(+) of the monoamine oxidase in serotonergic neurones in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [medbox.iiab.me]

- 7. Inhibition of monoamine oxidase A-form and semicarbazide-sensitive amine oxidase by selective and reversible monoamine oxidase-A inhibitors, this compound and FLA 788(+) - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Amiflamine enantiomer biological activity

An In-depth Technical Guide on the Biological Activity of (+)-Amiflamine

Introduction

(+)-Amiflamine, also known as FLA-336(+), is the active stereoisomer of amiflamine, a derivative of the phenethylamine and amphetamine chemical classes.[1] It functions primarily as a potent and selective reversible inhibitor of monoamine oxidase A (MAO-A), classifying it as a RIMA (Reversible Inhibitor of Monoamine Oxidase A).[1][2][3][4] Its biological activity has been a subject of research due to its potential therapeutic applications, particularly in the realm of antidepressants. This guide provides a detailed overview of the quantitative pharmacology, experimental methodologies, and key biological pathways associated with (+)-amiflamine.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters defining the biological activity of (+)-amiflamine and its related compounds.

| Parameter | Compound | Value | Enzyme/Receptor | Tissue/Model | Citation |

| pIC50 | (±)-Amiflamine | 5.57 | MAO-A | Not Specified | [3] |

| ED50 (acute) | (+)-Amiflamine | ~7 µmol/kg (p.o.) | MAO-A | Rat Hypothalamus & Duodenum | [2] |

| ED50 (repeated) | (+)-Amiflamine | ~7 µmol/kg (p.o.) | MAO-A | Rat Hypothalamus & Duodenum | [2] |

| ED50 (acute, neuronal protection) | (+)-Amiflamine | 1.3 µmol/kg (p.o.) | Serotonergic Neurons | Rat Hypothalamus | [2] |

| ED50 (repeated, neuronal protection) | (+)-Amiflamine | 0.75 µmol/kg (p.o.) | Serotonergic Neurons | Rat Hypothalamus | [2] |

| Ki (competitive) | (+)-Amiflamine | 200 µmol/L | SSAO | Rat | [5] |

| Ki (competitive) | (-)-Amiflamine | 4.6 µmol/L | SSAO | Rat | [5] |

| Potency Comparison | (-)-Amiflamine | 10x less potent than (+) | MAO-A | Rat | [5] |

Pharmacodynamics: Mechanism of Action

(+)-Amiflamine's primary mechanism of action is the selective and reversible inhibition of MAO-A.[1][4] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters, particularly serotonin and norepinephrine.[6][7] By inhibiting MAO-A, (+)-amiflamine leads to an increase in the intracellular concentrations of these neurotransmitters.[2][7]

Neuronal Selectivity

A distinguishing feature of (+)-amiflamine is its preferential inhibition of MAO-A within serotonergic neurons as compared to noradrenergic and dopaminergic neurons, particularly at lower doses.[1][2] This selectivity is attributed to its higher affinity for the serotonin transporter (SERT) over the norepinephrine transporter (NET) and dopamine transporter (DAT).[1] The transporter-mediated uptake is a prerequisite for this compound to access the intraneuronal MAO-A enzymes.[1] Consequently, it is more effectively transported into serotonin-releasing neurons. Studies have shown that this compound is approximately three times less potent within noradrenergic neurons than in serotonergic neurons.[2][3]

Other Pharmacological Activities

In addition to its MAO-A inhibitory effects, (+)-amiflamine also acts as a serotonin releasing agent (SRA).[1] This action is similar to compounds like p-chloroamphetamine (PCA) and contributes to the overall increase in synaptic serotonin levels.[8] Furthermore, it exhibits inhibitory activity towards semicarbazide-sensitive amine oxidase (SSAO), although to a lesser extent than its action on MAO-A.[1][5] The inhibition of SSAO by (+)-amiflamine has both a reversible competitive component (Ki = 200 µmol/L) and a minor irreversible component.[5] In contrast, its optical isomer, (-)-amiflamine, is a much more potent inhibitor of SSAO (Ki = 4.6 µmol/L) while being tenfold less potent at inhibiting MAO-A.[5]

Metabolites

(+)-Amiflamine is metabolized in the body to an N-demethylated metabolite, FLA 788(+), and an N,N-demethylated metabolite, FLA 668(+).[2][8] After a single dose, the plasma and brain concentrations of FLA 788(+) can exceed that of the parent compound.[2] Importantly, the inhibitory effect on MAO-A shows a significant correlation with the concentration of FLA 788(+) in both plasma and the brain.[2] Both (+)-amiflamine and FLA 788(+) inhibit the accumulation of serotonin and noradrenaline through a releasing mechanism.[8]

Pharmacokinetics

Studies in rats have shown that after oral administration, (+)-amiflamine and its metabolites achieve a brain-to-plasma concentration ratio of about 20:1, indicating significant penetration into the central nervous system.[2] The inhibition of MAO-A is reversible, with enzyme activity returning to normal levels within 24 hours after the final dose.[2]

Experimental Protocols

The characterization of (+)-amiflamine's biological activity has involved a range of in vitro, ex vivo, and in vivo experimental procedures.

In Vitro MAO Inhibition Assay

-

Objective: To determine the potency and selectivity of (+)-amiflamine for inhibiting MAO-A and MAO-B.

-

Methodology:

-

Tissue Preparation: Homogenates of rat brain or liver are prepared.

-

Substrates: Specific substrates are used to measure the activity of each MAO isoform. Serotonin (5-HT) or kynuramine are commonly used for MAO-A, while phenylethylamine (PEA) or benzylamine are used for MAO-B.

-

Incubation: The tissue homogenate is incubated with the substrate in the presence of varying concentrations of (+)-amiflamine.

-

Measurement: The rate of product formation (e.g., 5-hydroxyindoleacetic acid for serotonin metabolism) is measured, often using radiolabeled substrates or spectrophotometric methods.

-

Data Analysis: IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki values are calculated to quantify inhibitory potency. The inhibition is determined to be competitive.[3]

-

Ex Vivo MAO Inhibition and Neurotransmitter Analysis

-

Objective: To assess the in vivo efficacy and duration of action of (+)-amiflamine on MAO activity and monoamine levels in the brain.

-

Methodology:

-

Animal Dosing: Rats are administered (+)-amiflamine orally (p.o.) at various doses, either as a single dose (acute) or over a period of time (e.g., twice daily for two weeks for repeated administration studies).[2]

-

Tissue Collection: At specific time points after the last dose, the animals are euthanized, and brains are rapidly dissected. Regions of interest such as the hypothalamus, hippocampus, and striatum are collected.[2]

-

MAO Activity Measurement: Brain tissue is sliced or homogenized, and MAO-A and MAO-B activity is measured as described in the in vitro protocol.[2]

-

Neurotransmitter and Metabolite Analysis: The concentrations of monoamines (serotonin, dopamine) and their metabolites (5-HIAA, DOPAC, HVA) in the brain tissue are quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[2][4]

-

Electrophysiological Studies

-

Objective: To investigate the effects of (+)-amiflamine administration on the firing activity of serotonergic and noradrenergic neurons in the central nervous system.

-

Methodology:

-

Animal Preparation: Rats are anesthetized, and microelectrodes are stereotaxically implanted into the dorsal raphe nucleus (for 5-HT neurons) or the locus coeruleus (for NE neurons).

-

Drug Administration: (+)-Amiflamine is administered, and the firing rate of individual neurons is recorded before and after treatment.

-

Data Analysis: Changes in the firing frequency of these neurons are analyzed to understand the functional consequences of MAO-A inhibition and increased neurotransmitter levels. Repeated administration for 21 days showed a return to normal firing activity in 5-HT neurons, while the firing of NE neurons was decreased.[4]

-

Visualizations

Signaling Pathway of (+)-Amiflamine in a Serotonergic Neuron

Caption: Mechanism of (+)-amiflamine in serotonergic neurons.

Experimental Workflow for Ex Vivo Analysis

Caption: Workflow for ex vivo analysis of (+)-amiflamine effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Effects of acute and repeated administration of this compound on monoamine oxidase inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (±)-Amiflamine | MAO | Monoamine Oxidase | TargetMol [targetmol.com]

- 4. Effect of repeated this compound administration on serotonergic and noradrenergic neurotransmission: electrophysiological studies in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective inhibition of monoamine oxidase and semicarbazide-sensitive amine oxidase by 4-dimethylamino-2,alpha-dimethylphenethylamine (FLA 336) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound and related compounds on the accumulation of biogenic monoamines in rat brain slices in vitro and ex vivo in relation to their behavioural effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Amiflamine as a Serotonin-Releasing Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiflamine ((+)-4-(dimethylamino)-α,2-dimethylphenethylamine), also known as FLA-336, is a psychoactive compound with a dual mechanism of action as a reversible inhibitor of monoamine oxidase A (MAO-A) and a serotonin-releasing agent (SRA). This technical guide provides an in-depth analysis of the serotonergic activity of this compound and its primary metabolites. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents targeting the serotonin system. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action.

Introduction

This compound is a phenethylamine and amphetamine derivative that has demonstrated a unique pharmacological profile.[1] Its primary actions are the reversible inhibition of MAO-A, the enzyme responsible for the degradation of monoamine neurotransmitters, and the release of serotonin from presynaptic neurons.[1] The (+)-enantiomer of this compound is the more active stereoisomer.[1] A key characteristic of this compound is its preferential activity within serotonergic neurons, which is attributed to its higher affinity for the serotonin transporter (SERT) compared to the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2] This transporter-mediated uptake is a prerequisite for its intracellular actions.[2] This guide focuses on the serotonin-releasing properties of this compound, providing a comprehensive overview of its mechanism, potency, and the experimental methodologies used to characterize its effects.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its metabolites concerning their interaction with the serotonergic system.

Table 1: Monoamine Oxidase A (MAO-A) Inhibition

| Compound | Parameter | Value | Species | Tissue/System | Citation |

| This compound | ED50 (acute) | ~7 µmol/kg (p.o.) | Rat | Hypothalamus and duodenum | [1] |

| This compound | ED50 (repeated) | ~7 µmol/kg (p.o.) | Rat | Hypothalamus and duodenum | [1] |

| This compound | ED50 (protection in serotonergic neurons, acute) | 1.3 µmol/kg (p.o.) | Rat | Brain | [1] |

| This compound | ED50 (protection in serotonergic neurons, repeated) | 0.75 µmol/kg (p.o.) | Rat | Brain | [1] |

Table 2: Monoamine Transporter Interaction (Binding Affinity)

Table 3: Serotonin Release Potency

Mechanism of Action: Serotonin Release

This compound's action as a serotonin-releasing agent is intrinsically linked to the serotonin transporter (SERT). The proposed mechanism involves the following steps:

-

Uptake into Presynaptic Neuron: this compound is recognized as a substrate by SERT and is transported from the synaptic cleft into the presynaptic neuron.[2]

-

Disruption of Vesicular Storage: Once inside the neuron, this compound disrupts the vesicular storage of serotonin, likely by interacting with the vesicular monoamine transporter 2 (VMAT2). This leads to an increase in the cytoplasmic concentration of serotonin.

-

Reversal of SERT Function: The elevated cytoplasmic serotonin concentration, in conjunction with the presence of this compound, induces a conformational change in SERT, causing it to reverse its direction of transport.

-

Serotonin Efflux: As a result, SERT moves serotonin from the cytoplasm into the synaptic cleft, independent of neuronal firing and extracellular calcium.[3] This efflux of serotonin leads to an increase in its concentration in the synapse, thereby enhancing serotonergic neurotransmission.

This mechanism is consistent with that of other well-characterized serotonin-releasing agents like p-chloroamphetamine (PCA). The serotonin release induced by this compound is a calcium-independent process.[3]

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound-induced serotonin release.

Experimental Protocols

The following section details a representative experimental protocol for assessing the serotonin-releasing properties of this compound in vitro, based on methodologies described in the literature.[3]

In Vitro [³H]Serotonin Release from Rat Brain Slices

Objective: To measure the ability of this compound and its metabolites to induce the release of preloaded [³H]serotonin from rat brain tissue slices.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Krebs-Ringer bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.7), gassed with 95% O₂ / 5% CO₂

-

[³H]Serotonin (specific activity ~20-30 Ci/mmol)

-

Pargyline hydrochloride (MAO inhibitor)

-

This compound and its metabolites (e.g., FLA 788(+))

-

Citalopram (selective serotonin reuptake inhibitor)

-

Superfusion system

-

Scintillation counter and vials

-

Tissue chopper

Procedure:

-

Tissue Preparation:

-

Rats are euthanized by decapitation.

-

The brain is rapidly removed and placed in ice-cold Krebs-Ringer buffer.

-

The occipital cortex is dissected and sliced into 0.3 mm thick sections using a tissue chopper.

-

-

Preloading with [³H]Serotonin:

-

Slices are pre-incubated in Krebs-Ringer buffer containing 0.1 µM [³H]serotonin and 50 µM pargyline for 30 minutes at 37°C under continuous gassing with 95% O₂ / 5% CO₂. Pargyline is included to prevent the metabolism of the released [³H]serotonin.

-

-

Superfusion:

-

After pre-incubation, the slices are transferred to superfusion chambers and continuously perfused with pre-warmed (37°C) and gassed Krebs-Ringer buffer at a flow rate of 0.5 mL/min.

-

The superfusate is collected in fractions (e.g., every 5 minutes).

-

-

Drug Application:

-

After a washout period to establish a stable baseline of [³H]serotonin release (e.g., 60 minutes), the buffer is switched to one containing the test compound (this compound or its metabolites) at various concentrations.

-

To confirm SERT-mediated release, a separate set of experiments is conducted where slices are co-perfused with the test compound and a SERT inhibitor like citalopram.

-

-

Quantification of Release:

-

At the end of the experiment, the radioactivity remaining in the tissue slices is extracted (e.g., with a solubilizing agent).

-

The radioactivity in each superfusate fraction and in the tissue extract is determined by liquid scintillation counting.

-

The amount of [³H]serotonin released in each fraction is expressed as a percentage of the total radioactivity present in the tissue at the beginning of that collection period.

-

Data Analysis:

-

The effect of the drug on [³H]serotonin release is calculated by comparing the release during drug application to the baseline release.

-

Concentration-response curves can be generated to determine the EC50 value for serotonin release.

Experimental Workflow Diagram

Caption: Workflow for in vitro [³H]serotonin release assay.

Structure-Activity Relationships

The serotonin-releasing activity of this compound and its analogues is dependent on their ability to be transported by SERT and to subsequently mobilize vesicular serotonin.[3] Compounds that are not effectively transported into serotonergic neurons are poor serotonin releasers.[3] The N-demethylated metabolite of this compound, FLA 788(+), also exhibits serotonin-releasing properties. Further research is needed to fully elucidate the specific structural features that govern the potency and efficacy of this compound derivatives as serotonin-releasing agents.

Conclusion

This compound exhibits a dual pharmacological action as a reversible MAO-A inhibitor and a serotonin-releasing agent. Its preferential action in serotonergic neurons is a key feature, driven by its affinity for the serotonin transporter. The release of serotonin is a carrier-mediated process that is independent of extracellular calcium. While qualitative evidence strongly supports its role as an SRA, further research is required to quantify its potency (EC50) for serotonin release and to fully characterize its binding affinities (Ki) at the monoamine transporters. The experimental protocols and mechanistic understanding presented in this guide provide a framework for future investigations into this compound and related compounds as potential therapeutic agents targeting the serotonin system.

References

The Neurochemical Profile of Amiflamine (FLA-336): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiflamine (FLA-336), specifically its active (+)-enantiomer, is a reversible inhibitor of monoamine oxidase A (MAO-A) and a serotonin-releasing agent.[1] Its unique neurochemical profile is characterized by a preferential inhibition of MAO-A within serotonergic neurons at lower doses, a selectivity attributed to its higher affinity for the serotonin transporter (SERT) compared to the norepinephrine (NET) and dopamine (DAT) transporters.[1][2] This document provides a comprehensive overview of the neurochemical characteristics of this compound, including its enzymatic and transporter interactions, effects on neurotransmitter levels, and the methodologies used to elucidate these properties.

Core Mechanism of Action

This compound's primary mechanism of action is the reversible and competitive inhibition of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][4] By inhibiting MAO-A, this compound increases the intracellular concentrations of these neurotransmitters, leading to enhanced monoaminergic neurotransmission.

Furthermore, this compound acts as a serotonin-releasing agent (SRA).[1] This action is dependent on its uptake into serotonergic neurons via the serotonin transporter (SERT).[1] Once inside the neuron, it is thought to disrupt the vesicular storage of serotonin and reverse the action of SERT, leading to the non-exocytotic release of serotonin into the synaptic cleft.

Quantitative Pharmacological Data

The following tables summarize the known quantitative data for this compound and its metabolites.

Table 1: Enzyme Inhibition Profile of this compound and its Isomers

| Compound | Target | Inhibition Type | K_i_ (μM) | pIC_50_ | Species | Reference(s) |

| This compound (FLA-336(+)) | MAO-A | Competitive, Reversible | ~7 | 5.57 | Rat | [3][5] |

| SSAO | Competitive, Reversible | 200 | - | Rat | [3] | |

| FLA-336(-) | MAO-A | - | ~70 (10x less potent than (+)) | - | Rat | [3] |

| SSAO | Competitive | 4.6 | - | Rat | [3] |

Note: SSAO refers to Semicarbazide-Sensitive Amine Oxidase.

Table 2: In Vivo Efficacy of this compound

| Effect | Parameter | Value (p.o.) | Species | Reference(s) |

| MAO-A Inhibition (hypothalamus and duodenum) | ED_50_ (acute) | ~7 μmol/kg | Rat | [2] |

| MAO-A Inhibition (hypothalamus and duodenum) | ED_50_ (repeated) | ~7 μmol/kg | Rat | [2] |

| Protection of MAO-A in serotonergic neurons | ED_50_ (acute) | 1.3 μmol/kg | Rat | [2] |

| Protection of MAO-A in serotonergic neurons | ED_50_ (repeated) | 0.75 μmol/kg | Rat | [2] |

Table 3: Monoamine Transporter Affinity of this compound

| Compound | Target | K_i_ or IC_50_ (nM) | Species | Reference(s) |

| This compound (FLA-336(+)) | SERT | Not explicitly reported, but higher affinity than NET and DAT | - | [1] |

| NET | Not explicitly reported | - | [1] | |

| DAT | Not explicitly reported | - | [1] |

Note: While the higher affinity of this compound for SERT is a key aspect of its pharmacology, specific K_i_ or IC_50_ values for the monoamine transporters were not available in the reviewed literature.

Effects on Neurotransmitter Systems

-

Serotonergic System: this compound significantly impacts the serotonergic system. By inhibiting MAO-A within serotonergic neurons and acting as a serotonin-releasing agent, it leads to a substantial increase in extracellular serotonin levels.[2][6] This is evidenced by increased brain concentrations of serotonin and decreased concentrations of its metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[2]

-

Noradrenergic and Dopaminergic Systems: The effects on the norepinephrine and dopamine systems are less pronounced at lower doses due to its lower affinity for NET and DAT.[1][2] However, at higher doses, this compound loses its selectivity and also increases norepinephrine and dopamine levels.[1] Repeated administration has been shown to decrease the firing rate of norepinephrine neurons.[6] It also causes a decrease in the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC).[2]

Mandatory Visualizations

Signaling Pathway of MAO-A Inhibition

Caption: Inhibition of serotonin metabolism by this compound.

Proposed Mechanism of Serotonin Release

Caption: Proposed transporter-mediated serotonin release by this compound.

Experimental Workflow: In Vitro MAO Inhibition Assay

Caption: General workflow for an in vitro MAO inhibition assay.

Detailed Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of a compound against MAO-A and MAO-B.

-

Materials:

-

Source of MAO-A and MAO-B (e.g., rat brain mitochondria, recombinant human enzyme)

-

Substrates: Kynuramine (for MAO-A) or Benzylamine (for MAO-B)

-

Test compound: this compound (FLA-336)

-

Reference inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Spectrophotometer or fluorometer

-

96-well plates

-

-

Procedure:

-

Enzyme Preparation: Homogenize tissue (if used) in cold buffer and prepare a mitochondrial fraction by differential centrifugation. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add buffer, the enzyme preparation, and various concentrations of this compound or the reference inhibitor. Include control wells with no inhibitor (for 100% activity) and no enzyme (for background).

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

-

Measurement: Monitor the formation of the product over time using a spectrophotometer at the appropriate wavelength (e.g., 316 nm for the product of kynuramine deamination).

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC_50_ value. The K_i_ value can be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

-

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a method to determine the affinity of this compound for SERT, NET, and DAT.

-

Materials:

-

Cell membranes prepared from cells expressing human SERT, NET, or DAT.

-

Radioligands: e.g., [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

-

Test compound: this compound (FLA-336).

-

Non-specific binding displacer: e.g., a high concentration of a known selective inhibitor for each transporter.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Assay Setup: In test tubes or a 96-well plate, add a fixed concentration of the radioligand, the cell membrane preparation, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to calculate the IC_50_ value. The K_i_ value can be derived using the Cheng-Prusoff equation.

-

In Vivo Microdialysis for Measurement of Extracellular Monoamines

This protocol outlines the in vivo measurement of neurotransmitter levels in the brain of a freely moving animal following this compound administration.

-

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

HPLC system with electrochemical detection.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound (FLA-336) for administration.

-

-

Procedure:

-

Probe Implantation: Anesthetize the animal and surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, hippocampus) using a stereotaxic apparatus.

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 μL/min) using a syringe pump.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular neurotransmitter levels.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection or orally).

-

Post-treatment Collection: Continue collecting dialysate samples to monitor the drug-induced changes in neurotransmitter levels.

-

Sample Analysis: Analyze the dialysate samples using HPLC with electrochemical detection to quantify the concentrations of serotonin, dopamine, norepinephrine, and their metabolites.

-

Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and plot them over time.

-

Conclusion

This compound (FLA-336) exhibits a complex neurochemical profile, acting as a selective, reversible MAO-A inhibitor with a unique preference for serotonergic neurons at lower doses. This selectivity is driven by its affinity for the serotonin transporter, which also facilitates its action as a serotonin-releasing agent. The combined effects of MAO-A inhibition and serotonin release result in a robust enhancement of serotonergic neurotransmission. Further research is warranted to precisely quantify its affinity for the monoamine transporters to provide a more complete understanding of its pharmacological profile. The detailed methodologies provided herein offer a framework for the continued investigation of this compound and other novel neuropharmacological agents.

References

- 1. Stereoselective inhibition of monoamine oxidase and semicarbazide-sensitive amine oxidase by 4-dimethylamino-2,alpha-dimethylphenethylamine (FLA 336) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of acute and repeated administration of this compound on monoamine oxidase inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (±)-Amiflamine | MAO | Monoamine Oxidase | TargetMol [targetmol.com]

- 4. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Effect of repeated this compound administration on serotonergic and noradrenergic neurotransmission: electrophysiological studies in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Pharmacology of Amiflamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early pharmacological studies of Amiflamine (FLA-336), a reversible inhibitor of monoamine oxidase A (MAO-A). The document focuses on its core mechanism of action, pharmacokinetic profile, and its effects on monoamine neurotransmitter systems, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action

This compound is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), the primary enzyme responsible for the degradation of serotonin and norepinephrine within the presynaptic neuron.[1][2][3] Its inhibitory action leads to an increase in the synaptic availability of these neurotransmitters. The (+)-enantiomer of this compound is the active stereoisomer.[1] Early studies identified this compound as being particularly effective in inhibiting MAO-A within serotonergic neurons compared to noradrenergic neurons.[4] This selectivity is attributed to its affinity for the serotonin transporter, which facilitates its entry into serotonergic nerve terminals.[1][2]

Signaling Pathway of this compound's Action

Caption: this compound's mechanism of MAO-A inhibition in a serotonergic neuron.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from early in vitro and in vivo studies on this compound.

Table 1: In Vitro and Ex Vivo MAO-A Inhibition

| Parameter | Value | Species | Tissue | Reference |

| MAO-A Inhibition (Ex Vivo) | ||||

| ED50 (Acute, p.o.) | ~7 µmol/kg | Rat | Hypothalamus, Duodenum | [4][5] |

| ED50 (Repeated, p.o.) | ~7 µmol/kg | Rat | Hypothalamus, Duodenum | [4][5] |

| Protection within Serotonergic Neurons (Ex Vivo) | ||||

| ED50 (Acute, p.o.) | 1.3 µmol/kg | Rat | Hypothalamus | [4][5] |

| ED50 (Repeated, p.o.) | 0.75 µmol/kg | Rat | Hypothalamus | [4][5] |

| MAO-A Inhibition vs. SSAO Inhibition (In Vitro) | ||||

| This compound (FLA 336(+)) Ki for SSAO | 200 µmol/L (competitive) | Rat | [6] | |

| FLA 336(-) Ki for SSAO | 4.6 µmol/L (competitive) | Rat | [6] |

Table 2: Effects on Monoamine and Metabolite Concentrations in Rat Brain

| Treatment | Brain Region | 5-HT | 5-HIAA | DA | DOPAC | HVA | Reference |

| Acute & Repeated this compound | Hypothalamus, Hippocampus, Striatum | Increase | Decrease | Increase (weaker) | Decrease | Decrease (weaker) | [4][5] |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Reference |

| Brain to Plasma Ratio (this compound & Metabolites) | ~20:1 | [4][5] |

| Relative Plasma/Brain Concentration of Metabolites | FLA 788(+) > this compound > FLA 668(+) | [4][5] |

Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide.

Ex Vivo Monoamine Oxidase (MAO) Activity Assay

This protocol describes the measurement of MAO-A and MAO-B activity in brain tissue slices following in vivo administration of this compound.

Objective: To determine the in vivo potency and selectivity of this compound in inhibiting MAO-A and MAO-B.

Materials:

-

Rats

-

This compound

-

Vibratome or tissue chopper

-

Incubation buffer (e.g., Krebs-Ringer phosphate buffer)

-

Radiolabeled substrates: [14C]5-HT (for MAO-A) and [14C]β-phenylethylamine (for MAO-B)

-

Scintillation counter

-

Reagents for stopping the reaction and extracting metabolites.

Procedure:

-

Animal Dosing: Administer this compound or vehicle to rats via oral gavage at various doses.

-

Tissue Collection: At a specified time post-administration, euthanize the animals and rapidly dissect the brain regions of interest (e.g., hypothalamus, striatum).

-

Slice Preparation: Prepare thin slices (e.g., 300 µm) of the brain tissue using a vibratome or tissue chopper in ice-cold buffer.

-

Enzyme Assay:

-

Pre-incubate the brain slices in oxygenated incubation buffer.

-

Add the radiolabeled substrate ([14C]5-HT or [14C]β-phenylethylamine) to initiate the reaction.

-

Incubate for a defined period at 37°C.

-

Stop the reaction (e.g., by adding acid).

-

Extract the deaminated metabolites using an organic solvent.

-

-

Quantification: Measure the radioactivity of the extracted metabolites using a scintillation counter.

-

Data Analysis: Calculate the rate of MAO activity and determine the ED50 value for this compound's inhibition of MAO-A and MAO-B.

HPLC-EC for Monoamine and Metabolite Quantification

This protocol outlines the determination of monoamine and metabolite levels in brain tissue using High-Performance Liquid Chromatography with Electrochemical Detection.

Objective: To quantify the effects of this compound on the steady-state levels of serotonin, dopamine, and their major metabolites.

Materials:

-

Rat brain tissue homogenates

-

HPLC system with an electrochemical detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent)

-

Standards for 5-HT, 5-HIAA, DA, DOPAC, and HVA

-

Perchloric acid for tissue homogenization and protein precipitation.

Procedure:

-

Sample Preparation:

-

Homogenize the brain tissue in a solution of cold perchloric acid.

-

Centrifuge the homogenate to pellet the precipitated proteins.

-

Filter the supernatant.

-

-

Chromatographic Separation:

-

Inject the filtered supernatant into the HPLC system.

-

Separate the monoamines and their metabolites on the C18 column using the specified mobile phase.

-

-

Electrochemical Detection: Detect the eluted compounds using an electrochemical detector set at an appropriate oxidation potential.

-

Quantification:

-

Generate a standard curve using known concentrations of the analytes.

-

Quantify the concentrations of the monoamines and metabolites in the brain samples by comparing their peak areas to the standard curve.

-

In Vivo Electrophysiology of Dorsal Raphe 5-HT Neurons

This protocol describes the method for recording the firing activity of serotonergic neurons in the dorsal raphe nucleus of anesthetized rats following this compound administration.[3][7]

Objective: To assess the functional impact of this compound on the activity of serotonergic neurons.

Materials:

-

Anesthetized rats (e.g., with chloral hydrate)

-

Stereotaxic apparatus

-

Glass micropipettes for single-unit recording

-

Amplifier and data acquisition system

-

This compound solution for systemic administration.

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.

-

Electrode Placement: Lower a recording micropipette into the dorsal raphe nucleus using stereotaxic coordinates.

-

Neuron Identification: Identify serotonergic neurons based on their characteristic slow, regular firing pattern and long-duration action potentials.

-

Baseline Recording: Record the baseline firing rate of an identified 5-HT neuron.

-

Drug Administration: Administer this compound systemically (e.g., intravenously or intraperitoneally).

-

Post-Drug Recording: Continuously record the firing rate of the neuron to observe the effects of the drug over time.

-

Data Analysis: Analyze the changes in firing rate and pattern before and after this compound administration.

Visualizations of Experimental Workflows

This compound In Vivo Study Workflow

Caption: A typical experimental workflow for in vivo studies of this compound.

Metabolic Pathway of this compound

Caption: The metabolic pathway of this compound to its primary metabolites.

References

- 1. HPLC electrochemical detection and quantification of monoamines and their metabolites in rat brain tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective inhibition of monoamine oxidase and semicarbazide-sensitive amine oxidase by 4-dimethylamino-2,alpha-dimethylphenethylamine (FLA 336) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of acute and repeated administration of this compound on monoamine oxidase inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Determination of monoamines and 10 of their metabolites in the brain and heart of the rat by high-pressure liquid chromatography with electrochemical detection] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of repeated this compound administration on serotonergic and noradrenergic neurotransmission: electrophysiological studies in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Amiflamine Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiflamine ((+)-4-dimethylamino-α,2-dimethylphenethylamine), and its derivatives represent a significant class of reversible inhibitors of monoamine oxidase A (MAO-A). As MAO-A is a critical enzyme in the metabolism of key neurotransmitters, its inhibition is a valuable strategy in the treatment of depression and other neurological disorders.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, presenting quantitative data, detailed experimental protocols for MAO inhibition assays, and visual diagrams of relevant pathways and workflows to facilitate further research and development in this area.

Introduction: this compound and Monoamine Oxidase

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[2] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[2] MAO-A preferentially metabolizes serotonin and norepinephrine, making it a key target for antidepressant drugs.[2] Selective MAO-A inhibitors are sought after for treating depression and anxiety.[3]

This compound (also known as FLA 336(+)) is a potent and selective reversible inhibitor of MAO-A.[4] It belongs to the phenethylamine and amphetamine chemical classes.[4] The (+)-enantiomer is the active stereoisomer.[4] this compound exhibits a unique property of selectively inhibiting MAO-A within serotonergic neurons at lower doses, a selectivity attributed to its affinity for the serotonin transporter.[4] Understanding the relationship between the chemical structure of this compound and its inhibitory activity is crucial for the design of new, more potent, and selective MAO-A inhibitors.

Structure-Activity Relationship (SAR) of this compound Derivatives

The potency and selectivity of this compound derivatives as MAO inhibitors are highly dependent on their chemical structure. The amphetamine scaffold serves as a privileged structure for designing MAO-A inhibitors.[2] Modifications to the aromatic ring, the alkyl side chain, and the terminal amino group can significantly impact the inhibitory activity.

Quantitative Data on this compound Derivatives

The following table summarizes the in vitro MAO inhibitory activity of this compound and several of its key analogues. The data has been compiled from various studies to provide a comparative overview.

| Compound | R₂ | R₄ | Rα | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity (MAO-B/MAO-A) | Reference |

| Amphetamine | H | H | CH₃ | 15 | 3.2 | 0.21 | [2] |

| This compound (FLA 336 (+)) | CH₃ | N(CH₃)₂ | CH₃ | 0.11 | 14 | 127 | [2] |

| FLA 788 (+) | CH₃ | NHCH₃ | CH₃ | 0.07 | 10 | 143 | [2][5] |

| FLA 668 (+) | CH₃ | NH₂ | CH₃ | 0.12 | 16 | 133 | [2][5] |

| FLA 289 | H | N(CH₃)₂ | CH₃ | 0.28 | >100 | >357 | [2] |

| FLA 336 (-) | CH₃ | N(CH₃)₂ | CH₃ | 1.1 | 100 | 91 | [2][5] |

IC₅₀ values were determined using rat brain mitochondrial MAO.

Key SAR Insights:

-

Substitution on the Aromatic Ring: The presence of a methyl group at the ortho (R₂) position and a dimethylamino group at the para (R₄) position of the phenyl ring in this compound significantly increases both the potency and selectivity for MAO-A inhibition compared to the unsubstituted amphetamine.[2]

-

N-Demethylation: The N-demethylated metabolite of this compound, FLA 788 (+), shows slightly increased potency for MAO-A inhibition.[2][5][6] The N,N-demethylated metabolite, FLA 668 (+), has comparable potency to this compound itself.[2][5] This suggests that the N-methyl groups are not essential for high-affinity binding to MAO-A.

-

Stereochemistry: The (S)-(+)-isomer of this compound is approximately 10 times more potent as an MAO-A inhibitor than the (R)-(-)-isomer (FLA 336 (-)), highlighting the stereoselective nature of the interaction with the enzyme.[2][5]

-

Cyclic Analogues: The synthesis of cyclic analogues, such as 5-(2-aminopropyl)-2,3-dihydroindole derivatives, has yielded compounds with MAO-A inhibitory potency comparable to this compound.[7] This indicates that constraining the conformation of the side chain can be a successful strategy in designing new inhibitors.

Experimental Protocols for MAO Inhibition Assays

A variety of methods are available to assess the inhibitory activity of compounds against MAO-A and MAO-B. Below are detailed protocols for commonly used in vitro assays.

In Vitro Fluorometric MAO Inhibition Assay

This assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidative deamination of a substrate by MAO.[8]

Materials and Reagents:

-

Recombinant human MAO-A or MAO-B

-

p-Tyramine (substrate)

-

Amplex Red reagent (fluorescent probe)

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Test compounds and a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

96-well black microplates

Procedure:

-

Compound Preparation: Dissolve test compounds in a suitable solvent like DMSO to create stock solutions. Prepare serial dilutions in the assay buffer.

-

Assay Setup: In a 96-well plate, add the test compound dilutions. Include controls: a no-enzyme control, a no-inhibitor (vehicle) control, and a positive control with a known inhibitor.

-

Pre-incubation: Add the MAO enzyme to all wells except the no-enzyme control. Pre-incubate the plate with the enzyme and test compounds for a specified time (e.g., 15 minutes at 37°C).

-

Reaction Initiation: Prepare a reaction mixture containing the substrate (p-tyramine), Amplex Red, and HRP in the assay buffer. Add this mixture to all wells to start the reaction.

-

Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission) at multiple time points.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Spectrophotometric MAO Inhibition Assay

This method relies on measuring the change in absorbance of a substrate or product.

Materials and Reagents:

-

MAO-A or MAO-B enzyme preparation

-

Kynuramine (for MAO-A) or benzylamine (for MAO-B) as substrates

-

Spectrophotometer

-

Assay buffer

-

Test compounds

Procedure:

-

Assay Mixture: Prepare an assay mixture containing the assay buffer, substrate, and MAO enzyme.

-

Inhibitor Addition: Add various concentrations of the test compound to the assay mixture.

-

Reaction Monitoring: Monitor the reaction by measuring the change in absorbance at a specific wavelength (e.g., 316 nm for the formation of 4-hydroxyquinoline from kynuramine by MAO-A, or 250 nm for the formation of benzaldehyde from benzylamine by MAO-B).

-

Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. Calculate the IC₅₀ values as described for the fluorometric assay. The pattern of inhibition (e.g., competitive, non-competitive) can be analyzed using Lineweaver-Burk plots.

Visualizations

Signaling Pathway: MAO-A in Neurotransmitter Metabolism

Caption: MAO-A metabolizes serotonin and norepinephrine after reuptake into the presynaptic neuron. This compound inhibits this process.

Experimental Workflow: In Vitro MAO Inhibition Assay

Caption: A typical workflow for determining the IC₅₀ value of a test compound in an in vitro MAO inhibition assay.

Logical Relationship: SAR of this compound Derivatives

Caption: Key structural features of this compound derivatives influencing MAO-A inhibitory potency and selectivity.

References

- 1. inhibition ic50 values: Topics by Science.gov [science.gov]

- 2. Amphetamine Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Stereoselective inhibition of monoamine oxidase and semicarbazide-sensitive amine oxidase by 4-dimethylamino-2,alpha-dimethylphenethylamine (FLA 336) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of acute and repeated administration of this compound on monoamine oxidase inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective monoamine oxidase inhibitors. 3. Cyclic compounds related to 4-aminophenethylamine. Preparation and neuron-selective action of some 5-(2-aminoethyl)-2,3-dihydroindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Synthesis, Characterization, and MAO Inhibitory Activities of Three New Drug-like N-Acylhydrazone Derivatives | Semantic Scholar [semanticscholar.org]

In Vitro Characterization of Amiflamine: A Technical Guide to its MAO-A Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiflamine, also known as (+)-4-dimethylamino-2,α-dimethylphenethylamine or FLA 336(+), is a potent and selective inhibitor of monoamine oxidase-A (MAO-A).[1][2] As a reversible and competitive inhibitor, this compound has been a subject of interest in neuropharmacology.[1][3] This technical guide provides an in-depth overview of the in vitro characterization of this compound's MAO-A inhibitory activity, compiling quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Quantitative Data Summary

The inhibitory potency of this compound and its primary metabolite, FLA 788(+), against MAO-A has been quantified in various in vitro systems. The following tables summarize the key inhibition constants.

Table 1: IC50 Values for Inhibition of MAO-A

| Compound | Enzyme Source | Substrate | IC50 (µM) | Reference |

| This compound ((+)-FLA 336) | Rat hypothalamic mitochondria | [14C]5-Hydroxytryptamine | 0.7 | [1] |

| FLA 788(+) (N-demethylated metabolite) | Rat hypothalamic mitochondria | [14C]5-Hydroxytryptamine | 0.25 | [1] |

Table 2: Ki Values for Inhibition of MAO-A

| Compound | Enzyme Source | Inhibition Type | Ki (µmol/l) | Reference |

| This compound | Rat testis MAO-A | Competitive | 7 |

Signaling Pathway of MAO-A in Neurotransmitter Metabolism

Monoamine oxidase-A is a key enzyme in the catabolism of monoamine neurotransmitters, primarily serotonin and norepinephrine. By inhibiting MAO-A, this compound increases the synaptic concentration of these neurotransmitters.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the in vitro characterization of this compound's MAO-A inhibition.

Protocol 1: Determination of IC50 for MAO-A Inhibition

This protocol is adapted from studies characterizing the in vitro inhibition of MAO-A by novel compounds and is suitable for determining the IC50 of this compound.

1. Materials and Reagents:

-

Enzyme Source: Mitochondrial fraction isolated from rat hypothalamus.

-

Substrate: [14C]5-Hydroxytryptamine (Serotonin).

-

Inhibitor: this compound ((+)-FLA 336).

-

Positive Control: Clorgyline.

-

Buffer: 0.1 M potassium phosphate buffer, pH 7.4.

-

Scintillation Cocktail.

-

Other Reagents: Reagents for protein determination (e.g., Bradford assay).

2. Enzyme Preparation:

-

Homogenize rat hypothalami in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the mitochondrial fraction.

-

Resuspend the mitochondrial pellet in fresh buffer and determine the protein concentration.

3. Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a reaction tube, add the following in order:

-

Assay buffer.

-

This compound solution of varying concentrations (or buffer for control).

-

Mitochondrial enzyme preparation.

-

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding the [14C]5-hydroxytryptamine substrate.

-

Incubate for a defined period (e.g., 20 minutes) at 37°C.

-

Terminate the reaction by adding a strong acid (e.g., 2N HCl).

-

Extract the radioactive metabolite using an organic solvent (e.g., ethyl acetate).

-

Measure the radioactivity of the extracted metabolite using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Determination of Ki and Mode of Inhibition

This protocol outlines the procedure for determining the inhibition constant (Ki) and the mode of inhibition of this compound.

1. Experimental Design:

-

Perform the MAO-A inhibition assay as described in Protocol 1, but with a matrix of varying concentrations of both the substrate ([14C]5-hydroxytryptamine) and the inhibitor (this compound).

2. Data Analysis:

-

For each concentration of this compound, determine the initial reaction velocities at different substrate concentrations.

-

Construct a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

-

Analyze the plot to determine the mode of inhibition:

-

Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

-

-

Calculate the Ki value using the appropriate equation derived from the Michaelis-Menten kinetics for the determined mode of inhibition. For competitive inhibition, the relationship is: Km_app = Km(1 + [I]/Ki), where Km_app is the apparent Km in the presence of the inhibitor at concentration [I].

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for characterizing an MAO-A inhibitor and the logical relationship of competitive inhibition.

References

- 1. (+)-4-Dimethylamino-2,alpha-dimethylphenethylamine (FLA 336(+)), a selective inhibitor of the A form of monoamine oxidase in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective inhibition of the A form of monoamine oxidase by 4-dimethylamino-alpha-methylphenylalkylamine derivatives in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the reversibility of reversible MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Amiflamine in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of Amiflamine, a reversible and selective inhibitor of monoamine oxidase A (MAO-A), in rodent models. This document synthesizes available data on the absorption, distribution, metabolism, and excretion of this compound, with a focus on providing detailed experimental protocols and visual representations of key processes to aid in the design and interpretation of preclinical studies.

Introduction to this compound

This compound, also known as FLA 336(+), is a potent and selective reversible inhibitor of monoamine oxidase-A (MAO-A). This enzyme is a key regulator of the metabolic degradation of monoamine neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which underlies its potential therapeutic effects in conditions like depression. Rodent models, particularly rats and mice, are crucial for the preclinical evaluation of the pharmacokinetic and pharmacodynamic properties of this compound and its metabolites.

Pharmacokinetic Profile

While comprehensive quantitative pharmacokinetic data for this compound in rodent models is limited in publicly available literature, existing studies provide valuable qualitative and semi-quantitative insights into its metabolic fate and distribution.

Metabolism

In rats, this compound undergoes N-demethylation to form its primary metabolites. The N-demethylated metabolite, FLA 788(+), is also pharmacologically active. A further demethylation step results in the N,N-demethylated metabolite, FLA 668(+).

After a single oral dose in rats, the plasma and brain concentrations of the active metabolite FLA 788(+) have been observed to be higher than those of the parent drug, this compound. The concentration of FLA 668(+) is generally found to be low[1]. The inhibitory effect of this compound on MAO-A shows a significant correlation with the plasma and brain concentrations of FLA 788(+)[1].

Distribution

This compound and its metabolites exhibit a high degree of penetration into the central nervous system. Studies in rats have demonstrated a brain-to-plasma concentration ratio of approximately 20:1 for both this compound and its metabolites[1]. This indicates extensive distribution to the brain, a critical characteristic for a centrally acting agent.

Quantitative Pharmacokinetic Parameters

Table 1: Summary of Qualitative Pharmacokinetic Data for this compound in Rats

| Parameter | Finding | Reference |

| Major Metabolites | FLA 788(+) (N-demethylated), FLA 668(+) (N,N-demethylated) | [1] |

| Active Metabolite | FLA 788(+) | [1] |

| Relative Plasma and Brain Concentrations (Single Oral Dose) | [FLA 788(+)] > [this compound] | [1] |

| Brain-to-Plasma Ratio (this compound and metabolites) | ~20:1 | [1] |

| Elimination Half-life | 5-12 hours (in humans, rodent data not specified) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound pharmacokinetics and pharmacodynamics in rodent models.

Rodent Pharmacokinetic Study Protocol

This protocol outlines a typical experimental workflow for determining the pharmacokinetic profile of this compound in rats.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound and its major metabolite, FLA 788(+), following oral administration in rats.

Animals: Male Sprague-Dawley rats (200-250 g).

Drug Formulation: this compound is dissolved in a suitable vehicle, such as 0.5% carboxymethylcellulose in sterile water.

Dosing:

-

Fast the rats overnight with free access to water.

-

Administer this compound orally via gavage at a predetermined dose (e.g., 10 mg/kg).

Blood Sampling:

-

Collect blood samples (approximately 200 µL) from the tail vein or via a cannula at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

Brain Tissue Collection (optional, for brain concentration analysis):

-

At the end of the blood collection period (or in a separate cohort of animals at specific time points), euthanize the rats.

-

Perfuse the circulatory system with ice-cold saline to remove blood from the brain.

-

Excise the brain, weigh it, and homogenize it in a suitable buffer.

-

Store the brain homogenate at -80°C until analysis.

Sample Analysis: Analyze plasma and brain homogenate samples for this compound and FLA 788(+) concentrations using a validated analytical method, such as the one described in Protocol 3.2.

Pharmacokinetic Analysis: Use non-compartmental analysis to determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F, Vd/F) from the plasma concentration-time data.

Experimental workflow for a rodent pharmacokinetic study.

Analytical Method for this compound and Metabolites in Plasma and Brain (Representative HPLC-MS/MS Method)

This protocol provides a representative high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of this compound and FLA 788(+). Note: This is a hypothetical protocol based on methods for similar analytes and would require validation.

Instrumentation:

-

HPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

This compound: Precursor ion > Product ion (to be determined based on compound fragmentation).

-

FLA 788(+): Precursor ion > Product ion (to be determined based on compound fragmentation).

-

Internal Standard (e.g., a structurally similar compound): Precursor ion > Product ion.

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma or brain homogenate supernatant, add 150 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

Calibration and Quantification:

-

Prepare calibration standards and quality control samples by spiking known concentrations of this compound and FLA 788(+) into blank plasma or brain homogenate.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Quantify the unknown samples using the calibration curve.

Ex Vivo Monoamine Oxidase-A (MAO-A) Activity Assay

This protocol describes a method to measure MAO-A activity in rodent brain tissue following this compound administration.

Objective: To assess the in vivo inhibition of MAO-A by this compound.

Materials:

-

Rat brain tissue (e.g., hypothalamus, striatum).

-

Homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

-

MAO-A substrate (e.g., [14C]-Serotonin or a fluorogenic substrate).

-

MAO-B inhibitor (e.g., Pargyline) to ensure measurement of only MAO-A activity.

-

Scintillation cocktail (if using a radiolabeled substrate) or a fluorescence plate reader.

Procedure:

-

Administer this compound or vehicle to rats.

-

At a specified time point, euthanize the animals and rapidly dissect the brain region of interest on ice.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.

-

Use the resulting supernatant for the enzyme assay.

-

Pre-incubate an aliquot of the supernatant with a selective MAO-B inhibitor (e.g., pargyline) to block any MAO-B activity.

-

Initiate the reaction by adding the MAO-A substrate.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction (e.g., by adding acid).

-

Quantify the product formed. If using [14C]-Serotonin, the deaminated product can be extracted with an organic solvent and quantified by liquid scintillation counting. If using a fluorogenic substrate, the fluorescence can be measured using a plate reader.

-

Calculate MAO-A activity and express it as a percentage of the activity in the vehicle-treated control group to determine the degree of inhibition.

Measurement of Serotonin and Norepinephrine in Brain Tissue

This protocol outlines a method for quantifying the levels of serotonin and norepinephrine and their metabolites in rodent brain tissue.

Objective: To determine the pharmacodynamic effect of this compound on neurotransmitter levels.

Procedure:

-